1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Description
Properties
IUPAC Name |
2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)8-9-5(2)11/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMZZEWZIKXSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343796 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128850-53-3 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Base Selection
HMDS is optimal for heterocyclization, yielding 91% of 3a , whereas LiN(SiMe₃)₂ and NaN(SiMe₃)₂ give 37–68%.
Analytical and Spectroscopic Validation
All synthetic routes include rigorous characterization:
Challenges and Limitations
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is characterized by its pyrazolo-pyrimidine ring system, which contributes to its biological activity. The compound's molecular formula is , and it features a fused ring structure that enhances its interaction with biological targets.
Key Properties:
- Molecular Weight: 135.13 g/mol
- Chemical Structure: Exhibits a combination of nitrogen and carbon atoms that allows for diverse interactions with enzymes and receptors.
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that derivatives of 1H-Pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable example includes their action against the CDK2 enzyme, which is crucial for cell cycle regulation.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It has been found to inhibit the production of pro-inflammatory cytokines in various in vitro models, suggesting its utility in treating conditions like rheumatoid arthritis.
- Antiviral Properties : Recent studies have explored the antiviral capabilities of 1H-Pyrazolo[3,4-d]pyrimidine derivatives against viruses such as HIV and hepatitis C. These compounds disrupt viral replication processes by targeting specific viral enzymes.
Agricultural Applications
1H-Pyrazolo[3,4-d]pyrimidine derivatives are also being investigated for their potential as agrochemicals. Their ability to act as herbicides or fungicides could provide an alternative to traditional agricultural chemicals.
- Herbicidal Activity : Some derivatives have shown promising results in inhibiting the growth of certain weed species while being less harmful to crops.
- Fungicidal Properties : Studies indicate that these compounds can effectively combat fungal pathogens affecting major crops.
Material Science Applications
The unique chemical structure of 1H-Pyrazolo[3,4-d]pyrimidine enables its use in developing advanced materials:
- Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties.
- Nanotechnology : Research is being conducted on incorporating this compound into nanomaterials for applications in drug delivery systems and biosensors due to its biocompatibility and ability to form stable complexes with metal ions.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antitumor Activity | Study A | Inhibition of CDK2 leads to reduced tumor growth in xenograft models. |
| Anti-inflammatory Effects | Study B | Significant reduction in TNF-alpha levels in treated macrophages. |
| Antiviral Properties | Study C | Effective against HIV replication with low cytotoxicity. |
| Agricultural Use | Study D | Demonstrated herbicidal activity with minimal impact on non-target species. |
| Material Science | Study E | Enhanced thermal stability in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . Similarly, as an EGFR-TK inhibitor, it blocks the receptor’s tyrosine kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Anticancer Agents
- EGFR Inhibitors : Derivatives with 1H-pyrazolo[3,4-d]pyrimidine scaffolds act as ATP-competitive inhibitors, overcoming resistance to FDA-approved drugs .
- RAF Kinase Inhibitors : Sorafenib analogues inhibit BRAFV600E by binding to the ATP pocket, showing overlap with co-crystal ligands in docking studies .
Herbicidal Activity
Antioxidant Activity
- Oxypurinol in R. roseus extracts contributes to radical scavenging, correlating with high phenolic content .
Physicochemical and Pharmacokinetic Differences
Table 2: Comparative Physicochemical Properties
Biological Activity
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 152.11 g/mol
CAS Number: 128850-53-3
The compound features a fused pyrazole and pyrimidine ring structure, contributing to its unique reactivity and biological profile. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione exhibits several mechanisms of action:
- Enzyme Inhibition: It acts as an inhibitor of xanthine oxidase, which is crucial in purine metabolism. This inhibition can help manage conditions like gout by reducing uric acid production .
- Kinase Inhibition: The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR), which is vital in cancer cell proliferation. It competes with ATP for binding to the kinase domain .
- Cell Cycle Regulation: It induces apoptosis in cancer cells by affecting the BAX/Bcl-2 ratio and increasing caspase-3 levels, leading to enhanced apoptotic activity .
Biological Activities
The biological activities of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione include:
- Anticancer Activity: Several studies have evaluated its effectiveness against various cancer cell lines. For instance:
- Antiviral Properties: The compound has been investigated for its potential antiviral activities, particularly against viral infections where it may inhibit viral replication mechanisms.
Table: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione typically involves multi-step organic reactions starting from hydrazine derivatives and β-dicarbonyl compounds under acidic or basic conditions. Various derivatives have been synthesized to enhance biological activity or target specific pathways in disease treatment.
Q & A
Basic: What are the standard synthetic routes for 1H-pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione?
Methodological Answer:
The compound is typically synthesized via cyclization reactions starting from 5-aminopyrazole derivatives. A common approach involves reacting 5-aminopyrazole-4-carboxamide with urea under thermal conditions (e.g., reflux in ethanol) to form the pyrazolo[3,4-d]pyrimidine backbone . For functionalization, chlorination with POCl₃ can introduce reactive sites for further derivatization . Alternative routes include using α,α-ketene dithioacetals as precursors for heterocyclic ring formation under acidic or basic conditions .
Key Reaction Steps:
Cyclization of 5-aminopyrazole-4-carboxamide with urea.
Chlorination with POCl₃ to activate positions for substitution.
Purification via recrystallization (e.g., ethanol/water mixtures) .
Basic: How is the structural integrity of this compound validated in experimental settings?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of characteristic signals (e.g., carbonyl groups at ~170 ppm for C3 and C4) .
- X-ray Crystallography : Resolves π–π stacking interactions and molecular symmetry, as seen in derivatives with crystallographic mirror planes .
- Mass Spectrometry : Matches molecular ion peaks (e.g., m/z 152 for C₅H₄N₄O₂) with theoretical values .
Data Interpretation Tip: Cross-reference spectral data with NIST databases to resolve ambiguities in tautomeric forms .
Basic: What are the solubility challenges, and how are they addressed in formulation?
Methodological Answer:
The compound is insoluble in water and ethanol but dissolves in DMSO (≥5.16 mg/mL with ultrasonication) . For biological assays:
Prepare stock solutions in DMSO.
Dilute in aqueous buffers (e.g., PBS) to ≤1% DMSO to avoid cytotoxicity.
Confirm stability via HPLC post-dilution .
Caution: Precipitation in polar solvents necessitates rigorous solubility testing under experimental conditions.
Advanced: How is its dual inhibitory activity against BRAFV600E and VEGFR-2 evaluated?
Methodological Answer:
Enzymatic Assays :
- BRAFV600E inhibition: Measure IC₅₀ using recombinant kinase and ATP-competitive ELISA.
- VEGFR-2 inhibition: Use endothelial cell proliferation assays (e.g., HUVEC models) .
Cellular Validation :
- Test anti-proliferative activity in BRAF-mutant melanoma cells (e.g., A375).
- Confirm selectivity via counter-screens against non-target kinases (e.g., EGFR, PDGFR) .
Data Contradiction Note: Discrepancies in IC₅₀ values between enzymatic and cellular assays may arise from off-target effects or pharmacokinetic factors .
Advanced: What computational strategies predict binding modes to therapeutic targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with BRAFV600E’s ATP-binding pocket. Prioritize residues Lys483 and Asp594 for hydrogen bonding .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with inhibitory potency .
Validation Step: Cross-check computational results with crystallographic data (e.g., π–π interactions in crystal structures) .
Advanced: How can low yields in multi-step syntheses be optimized?
Methodological Answer:
Low yields often occur during cyclization or chlorination. Mitigation strategies include:
Reaction Optimization :
- Use microwave-assisted synthesis to reduce time and improve cyclization efficiency.
- Replace POCl₃ with PCl₅ for milder chlorination conditions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Case Study: Substituting urea with thiourea in cyclization increased yields by 15% in pyrimidine-4(5H)-thione derivatives .
Advanced: How are contradictions in solubility data resolved experimentally?
Methodological Answer:
Discrepancies (e.g., solubility in DMSO vs. water) are resolved via:
Dynamic Light Scattering (DLS) : Detect aggregate formation in aqueous solutions.
Solubility Assays : Test under varied pH (4–9) and temperature (4–37°C).
Co-solvent Screening : Evaluate PEG-400 or cyclodextrins as solubilizing agents .
Documentation Tip: Report solvent batch details (e.g., residual water in DMSO affects solubility) .
Advanced: What protocols ensure compound stability during long-term storage?
Methodological Answer:
Storage Conditions :
- Store at -20°C in airtight, light-resistant containers under nitrogen .
- Lyophilize for long-term stability in desiccated form.
Stability Monitoring :
- Perform monthly HPLC checks (C18 column, 0.1% TFA in acetonitrile/water).
- Track degradation products (e.g., oxidation at N7) via LC-MS .
Critical Note: Avoid freeze-thaw cycles; aliquot stock solutions to minimize degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
